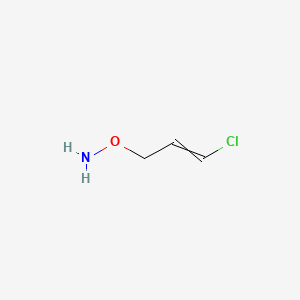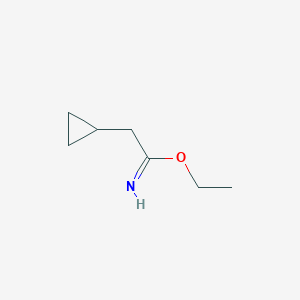
3'-Ethylpropiophenone
Übersicht
Beschreibung
3'-Ethylpropiophenone is a useful research compound. Its molecular formula is C11H14O and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3'-Ethylpropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Ethylpropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis : 3'-Ethylpropiophenone is used in various chemical reactions. For example, it's involved in the vinylphosphonium salt mediated reaction between alkyl propiolates and aminophenols or hydroxyphenols, leading to the production of compounds like methyl 2-(1,3-benzodioxol-2-yl)acetate (Yavari, Souri, Sirouspour, & Djahaniani, 2006). Similarly, its derivatives are used in the synthesis of aromatic aldols, such as tropic aldehyde and phenaldol (Dam, 2010).
Biological Production of Chemicals : It serves as a precursor for bio-based chemicals. For instance, 3-hydroxypropionic acid, derived from 3'-Ethylpropiophenone, is a key platform chemical for the production of acrylic acid, 1,3-propanediol, and other derivatives, and is produced by various microorganisms (Vidra & Németh, 2017). Engineered Methylobacterium extorquens AM1, for example, has been modified to produce 3-hydroxypropionic acid from methanol (Yang et al., 2017).
Neurotoxicity Studies : 3'-Ethylpropiophenone derivatives are used in the study of neurotoxicity. For instance, 3-Nitropropionic acid, a derivative, is a fungal toxin used in models for inducing symptoms of Huntington's disease, and its effects have been studied in combination with other compounds (Singh, Jamwal, & Kumar, 2015).
Metabolic Engineering : It's involved in metabolic engineering studies for the production of valuable chemicals. Corynebacterium glutamicum has been engineered to produce 3-hydroxypropionic acid from glucose and xylose, utilizing pathways related to 3'-Ethylpropiophenone derivatives (Chen et al., 2017).
Photophysical Research : Its derivatives are also used in photophysical studies. For example, ethyl 3-phenothiazinyl propiolates, which can be synthesized using ethyl propiolate (a related compound), exhibit fluorescent properties and reversible Nernstian oxidation potentials (Götzinger, Michaelis, & Müller, 2017).
Eigenschaften
IUPAC Name |
1-(3-ethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-9-6-5-7-10(8-9)11(12)4-2/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCTISUYDJMSUEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)C(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Ethylpropiophenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-Propanone, 1-[3-(1-methylethoxy)phenyl]-](/img/structure/B7942664.png)

